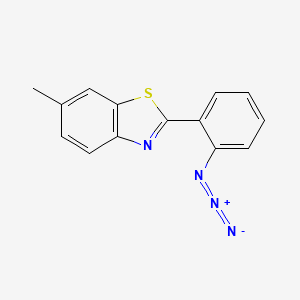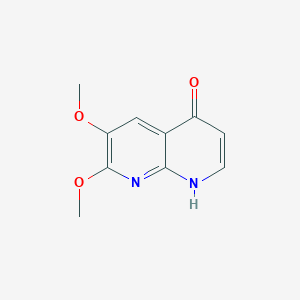
4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile is a chemical compound known for its unique structure and properties It features a benzonitrile group attached to a 1,2-oxathiolane ring, which is further substituted with an oxo group
Preparation Methods
The synthesis of 4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with oxathiolane precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction, where the benzonitrile derivative reacts with a suitable oxathiolane precursor in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress pathways, thereby exerting protective effects on cells .
Comparison with Similar Compounds
4-(2-Oxo-1,2lambda~4~-oxathiolan-5-yl)benzonitrile can be compared with similar compounds such as:
Emtricitabine: A nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Perampanel: An antiepileptic agent that acts as a noncompetitive AMPA receptor antagonist.
These compounds share some structural similarities but differ in their specific applications and mechanisms of action, highlighting the unique properties of this compound.
Properties
CAS No. |
61332-74-9 |
|---|---|
Molecular Formula |
C10H9NO2S |
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(2-oxooxathiolan-5-yl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c11-7-8-1-3-9(4-2-8)10-5-6-14(12)13-10/h1-4,10H,5-6H2 |
InChI Key |
ZJCZFYWOSYNNHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)OC1C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl bicyclo[5.3.1]undeca-1,3,5,8-tetraene-8-carboxylate](/img/structure/B14585445.png)


![4-Nitro-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14585457.png)






